
3-(2,5-二甲基-1H-吡咯-1-基)噻吩-2-羧酸甲酯
描述
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a methyl ester group and a pyrrole ring
科学研究应用
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate, also known as Pyrrothiogatain, primarily targets the GATA family proteins . These proteins play a crucial role in cell differentiation and development .
Mode of Action
Pyrrothiogatain interacts with its targets by inhibiting the DNA-binding activity of GATA3 and other members of the GATA family . This interaction results in the suppression of Th2 cell differentiation, without impairing Th1 cell differentiation .
Biochemical Pathways
The compound affects the biochemical pathways related to cell differentiation . By inhibiting the interaction between GATA3 and SOX4, it significantly suppresses Th2 cell differentiation . This action can lead to downstream effects on immune response, particularly in conditions where Th2 cells play a significant role.
Result of Action
The primary molecular effect of Pyrrothiogatain’s action is the inhibition of the expression and production of Th2 cytokines . This inhibition results from the compound’s suppression of Th2 cell differentiation . On a cellular level, this can lead to a shift in the immune response, potentially benefiting conditions where a Th2 response is detrimental.
生化分析
Biochemical Properties
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4 . This interaction plays a crucial role in various biochemical reactions, particularly in the differentiation of Th2 cells .
Cellular Effects
The effects of Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate on cellular processes are significant. It suppresses Th2 cell differentiation without impairing Th1 cell differentiation and inhibits the expression and production of Th2 cytokines . This influence on cell function suggests that it may have a substantial impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate involves its binding interactions with biomolecules. As an inhibitor of GATA family proteins, it targets the DNA-binding activity of these proteins, thereby affecting gene expression .
Metabolic Pathways
Given its interaction with GATA family proteins, it may influence pathways associated with these proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate typically involves the reaction of 2,5-dimethylpyrrole with thiophene-2-carboxylic acid under esterification conditions. The reaction is often catalyzed by acidic or basic catalysts and may require heating to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
化学反应分析
Types of Reactions
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
相似化合物的比较
Similar Compounds
- Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)furan-2-carboxylate
Uniqueness
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate is unique due to the presence of both a thiophene ring and a pyrrole ring, which can confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing new materials with tailored properties.
属性
IUPAC Name |
methyl 3-(2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-4-5-9(2)13(8)10-6-7-16-11(10)12(14)15-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGHJQWNKOAJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380608 | |
| Record name | Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-41-4 | |
| Record name | Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


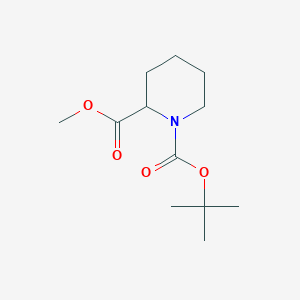
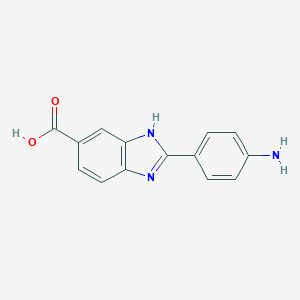
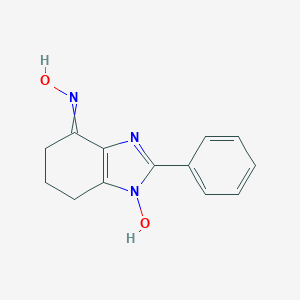
![Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate](/img/structure/B62729.png)
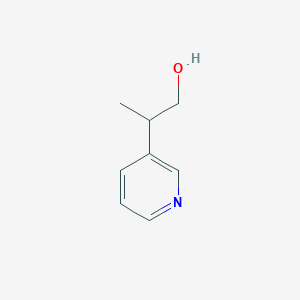
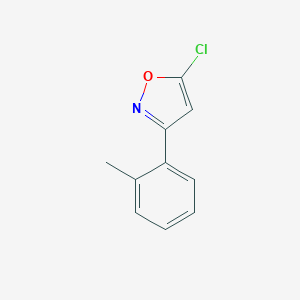

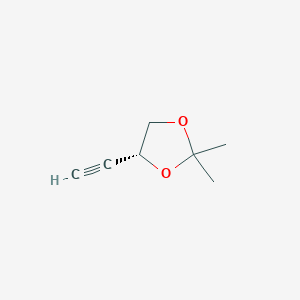
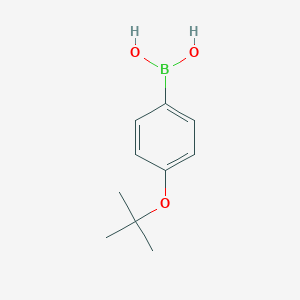
![3,3-dimethyl-2H-furo[3,2-c]pyridine](/img/structure/B62744.png)
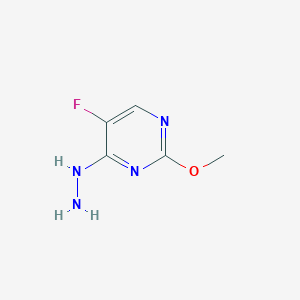

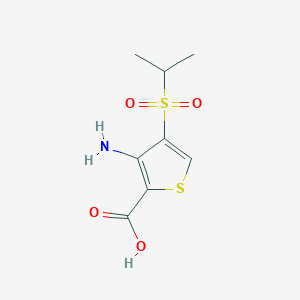
![Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI)](/img/structure/B62755.png)
